molecular formula C9H13ClFN B1396035 (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213151-50-8

(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

Cat. No. B1396035
M. Wt: 189.66 g/mol
InChI Key: WVEQNNWSAFCZKG-FJXQXJEOSA-N
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Description

“(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO2 . It is related to other compounds such as 2-(3-fluoro-2-methylphenyl)ethanamine and 2,2-Difluoro-2-(3-fluoro-2-methylphenyl)ethanamine .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 2-Fluoro-4-methylaniline was used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction . It was also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” can be analyzed based on its molecular formula C10H13ClFNO2 . It is structurally related to compounds such as 2-(3-fluoro-2-methylphenyl)ethanamine and 2,2-Difluoro-2-(3-fluoro-2-methylphenyl)ethanamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” can be inferred from its molecular structure and related compounds. For instance, 2-(3-fluoro-2-methylphenyl)ethanamine has properties such as melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Preparation of Enriched Compounds

Research by Yilmaz and Shine (1988) in "The preparation of 18O, 15N, and 14C enriched N‐methyl‐2‐(4‐nitrophenoxy)‐ethanamine hydrochlorides and N‐methyl‐N‐(2‐hydroxyethyl)‐4‐nitroanilines" involved the preparation of hydrochlorides of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and related compounds, demonstrating the compound's utility in creating enriched derivatives for scientific applications (Yilmaz & Shine, 1988).

Antimicrobial and Antifungal Activity

Pejchal et al. (2015) in "Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides" synthesized a series of novel phenyl amides by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. These compounds displayed significant antibacterial and antifungal activities (Pejchal, Pejchalová, & Růžičková, 2015).

Multifunctional Biocide Properties

Walter and Cooke (1997) researched "2-(Decyithio)Ethanamine Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition," finding that 2-(Decylthio)ethanamine hydrochloride acts as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, and also exhibits biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Solid State and Solution Characterization of Ligands

Canary et al. (1998) in "Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands" synthesized and characterized ligands such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, indicating the compound's relevance in ligand chemistry and coordination complexes (Canary et al., 1998).

Inhibition Activity to Enzymes

Pejchal et al. (2011) also synthesized phenyl ureas by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with phenyl isocyanates, revealing their inhibition activity to acetylcholinesterase and butyrylcholinesterase, showcasing its potential in enzyme inhibition studies (Pejchal, Štěpánková, & Drabina, 2011).

Histamine H1-Agonistic Activity

Zingel, Elz, and Schunack (1990) explored "Histamine analogues. 33rd communication: 2-phenylhistamines with high histamine H1-agonistic activity," including derivatives of ethanamine, contributing to the understanding of histamine receptor activity (Zingel, Elz, & Schunack, 1990).

DNA Binding, Nuclease Activity, and Cytotoxicity

Kumar et al. (2012) researched "DNA binding, nuclease activity and cytotoxicity studies of Cu(II) complexes of tridentate ligands," using compounds like 2-(pyridine-2-yl)ethanamine, indicating its application in studying DNA interactions and cytotoxic effects (Kumar et al., 2012).

Antiamoebic Activity of Chalcones

Zaidi et al. (2015) in "Synthesis, characterization and antiamoebic activity of chalcones bearing N-substituted ethanamine tail" demonstrated the synthesis of chalcones with N-substituted ethanamine, which showed significant activity against Entamoeba histolytica, indicating its potential in antiparasitic research (Zaidi et al., 2015).

properties

IUPAC Name

(1S)-1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQNNWSAFCZKG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704163
Record name (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

CAS RN

1213151-50-8
Record name (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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